4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-
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Overview
Description
4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo-: is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The 5-(3-furanylmethylene) substituent adds a furan ring, which is a five-membered aromatic ring containing one oxygen atom, to the thiazolidinone core. The 2-thioxo group indicates the presence of a sulfur atom double-bonded to the carbon at the second position of the thiazolidinone ring. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- typically involves the condensation of a thiazolidinone derivative with a furanylmethylene compound. One common method is the reaction of 4-thiazolidinone with furfural in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry: In chemistry, 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of various pathogenic microorganisms.
Medicine: In medicinal chemistry, 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting diseases such as cancer, diabetes, and inflammatory disorders.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- varies depending on its specific application. In antimicrobial activity, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific biological context.
Comparison with Similar Compounds
- 4-Thiazolidinone, 5-(2-furanylmethylene)-2-thioxo-
- 4-Thiazolidinone, 5-(3-thienylmethylene)-2-thioxo-
- 4-Thiazolidinone, 5-(4-pyridylmethylene)-2-thioxo-
Comparison: Compared to its analogs, 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- is unique due to the presence of the 3-furanylmethylene substituent, which may confer distinct biological activities. The position and nature of the substituent on the thiazolidinone ring can significantly influence the compound’s reactivity and interaction with biological targets. For example, the furan ring in 4-Thiazolidinone, 5-(3-furanylmethylene)-2-thioxo- may enhance its ability to interact with certain enzymes or receptors compared to the thiophene or pyridine analogs.
Properties
IUPAC Name |
(5E)-5-(furan-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)3-5-1-2-11-4-5/h1-4H,(H,9,10,12)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLSPCFXBKVASD-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/2\C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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